molecular formula C9H6ClFN2S B2851135 4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 145029-83-0

4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B2851135
CAS RN: 145029-83-0
M. Wt: 228.67
InChI Key: LOILNLAYTYETKO-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluorophenyl isocyanate” is a laboratory chemical with the CAS number 50529-33-4 . It’s used in research and development and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of “3-Chloro-4-fluorophenyl isocyanate” is C7H3ClFNO . Its average mass is 171.556 Da and its monoisotopic mass is 170.988724 Da .

Scientific Research Applications

Multi-Stimuli Responsive Materials

A study by Xiao-lin Lu and M. Xia (2016) explored the multi-stimuli responsive properties of a novel molecule closely related to the chemical structure of interest, highlighting its potential application in creating security inks. This research underscores the molecule's ability to exhibit profound changes in fluorescence in response to mechanical force or pH changes, attributed to its unique molecular packing and structural features (Xiao-lin Lu & M. Xia, 2016).

Antitumor Activities

Research on benzothiazole derivatives, similar to the target compound, has demonstrated potent antitumor properties. For instance, a study presented by T. Bradshaw et al. (2002) focused on the development of amino acid prodrugs of benzothiazole compounds, showing significant promise in treating various cancers due to their selective cytotoxicity and ability to be biotransformed into active metabolites (T. Bradshaw et al., 2002).

Antibacterial Properties

A compound directly related to "4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine" was synthesized and evaluated for its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This highlights the potential application of such compounds in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).

Corrosion Inhibition

The investigation into thiazole derivatives for corrosion inhibition of iron showcases the practical applications of these compounds in protecting metals from degradation. This research indicates the compound's potential in industrial applications where corrosion resistance is crucial (S. Kaya et al., 2016).

Safety and Hazards

“3-Chloro-4-fluorophenyl isocyanate” is considered hazardous. It’s combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

A recent study leveraged the 3-Chloro-4-fluorophenyl motif to identify inhibitors of Tyrosinase from Agaricus bisporus . This suggests that compounds with this motif, like “4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine”, could potentially be explored in future research for similar applications.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOILNLAYTYETKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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